2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O4S/c18-12-5-2-6-13(19)15(12)16(24)20-8-14-21-22-17(27-14)28-9-10-3-1-4-11(7-10)23(25)26/h1-7H,8-9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNYEZAFFVSMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carbon disulfide and an alkylating agent.
Introduction of the 3-nitrobenzyl group: This step involves the nucleophilic substitution of a nitrobenzyl halide with the thiol group on the oxadiazole ring.
Attachment of the benzamide core: The final step involves coupling the oxadiazole intermediate with 2,6-difluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The difluoro groups can be substituted with nucleophiles such as amines or thiols.
Coupling Reactions: The benzamide core can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Substitution of difluoro groups: Yields various substituted benzamides.
Coupling reactions: Forms new amide or sulfonamide derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is with a molecular weight of 449.4 g/mol. The synthesis typically involves several steps:
- Formation of the 1,3,4-Oxadiazole Ring : This is achieved by reacting hydrazides with carbon disulfide.
- Introduction of the 3-Nitrobenzyl Group : This step involves nucleophilic substitution using a nitrobenzyl halide.
- Attachment of the Benzamide Core : The final step couples the oxadiazole intermediate with 2,6-difluorobenzoyl chloride under basic conditions.
These synthetic routes are crucial as they influence the compound's biological properties and efficacy .
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug design due to its unique structural features. The presence of difluoro groups and the oxadiazole ring are associated with various biological activities:
- Anticancer Activity : Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this one have shown promising results against leukemia cell lines .
Materials Science
In materials science, this compound is utilized in developing novel materials with specific electronic or photonic properties. The unique structural characteristics allow for potential applications in organic electronics and photonic devices.
Biological Studies
The compound has been investigated for its interactions with biological macromolecules. Its mechanism of action involves bioreduction of the nitro group to form reactive intermediates that can interact with cellular components like proteins and nucleic acids. This interaction may modulate their functions and lead to various biological responses .
Anticancer Research
A study highlighted the synthesis of new 1,3,4-oxadiazole derivatives that demonstrated significant inhibitory effects on various cancer cell lines. The tested compounds exhibited high % inhibition values against breast cancer and leukemia cell lines:
| Compound | Cell Line | % Inhibition |
|---|---|---|
| Compound A | T-47D (breast) | 90.47% |
| Compound B | K562 (leukemia) | 81.58% |
These findings indicate that compounds based on the oxadiazole structure could be developed into effective anticancer agents .
Interaction Studies
Research on similar compounds has shown that the oxadiazole moiety can enhance binding affinity to target proteins involved in cancer progression. For example, certain derivatives have been shown to inhibit thymidine phosphorylase activity significantly compared to standard reference drugs .
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The oxadiazole ring and benzamide core can bind to proteins or nucleic acids, modulating their function.
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural differences and biological activities of the target compound and its analogues:
Key Observations
Heterocyclic Core Variations :
- The 1,3,4-oxadiazole ring in the target compound and LMM5/LMM11 is associated with antifungal activity via thioredoxin reductase inhibition . Replacing oxadiazole with thiadiazole (as in ) or thiazole (as in ) shifts biological targets, such as PFOR inhibition in the latter .
- The sulfur atom in thiadiazole and thiazole derivatives may enhance metabolic stability compared to oxygen in oxadiazoles, though this is speculative without direct data.
In contrast, LMM5’s 4-methoxyphenyl group is electron-donating, which may alter binding affinity . Halogenation Patterns: The 2,6-difluoro substitution in the target compound differs from 2,4-difluoro in , which could influence steric hindrance and hydrogen bonding. Chlorine in and provides larger atomic radius and polarizability compared to fluorine.
Biological Activity Trends: Antifungal activity in LMM5/LMM11 correlates with the oxadiazole core and sulfamoyl/carbamoyl side chains . The absence of these groups in the target compound suggests a need for empirical validation of its activity. The thiazole derivative in demonstrates that minor structural changes (e.g., thiazole vs. oxadiazole) can redirect activity toward entirely different enzyme systems (PFOR vs. thioredoxin reductase).
Biological Activity
2,6-Difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and activity of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzamide core with difluoro substitutions and a 1,3,4-oxadiazole ring , which is known for its diverse biological activities. The synthesis typically involves:
- Formation of the oxadiazole ring through the reaction of hydrazides with carbon disulfide.
- Nucleophilic substitution to introduce the 3-nitrobenzyl group.
- Coupling with difluorobenzoyl chloride to complete the benzamide structure.
These steps are crucial as they influence the compound's biological properties and efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components such as proteins and nucleic acids, potentially modulating their functions .
Anticancer Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activities. For instance:
- Cytotoxicity Studies : Various oxadiazole derivatives have shown IC50 values in the micromolar range against several cancer cell lines including MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. The compound's structural features enhance its ability to induce apoptosis in these cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | U-937 | 2.41 |
| 16a | SK-MEL-2 | 0.089 |
Antiviral Activity
Certain oxadiazole derivatives have demonstrated antiviral properties against RNA viruses, suggesting that this class of compounds may also be effective in treating viral infections .
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various oxadiazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations revealed that these compounds interact with target proteins primarily through hydrophobic interactions, which are crucial for their biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
